molecular formula C19H18N2O2 B11319884 N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide

N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide

Cat. No.: B11319884
M. Wt: 306.4 g/mol
InChI Key: MHUVYFRIADUFGM-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a 4-methylbenzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: The starting material, 8-hydroxyquinoline, is ethylated using ethyl iodide in the presence of a base such as potassium carbonate to form 8-ethoxyquinoline.

    Amidation Reaction: The 8-ethoxyquinoline is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a quinoline N-oxide derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Chemical Probes: Employed as a chemical probe to study various biological pathways and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate their activity.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide can be compared with other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-3-23-17-11-10-16(15-5-4-12-20-18(15)17)21-19(22)14-8-6-13(2)7-9-14/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

MHUVYFRIADUFGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C)C=CC=N2

Origin of Product

United States

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